molecular formula C16H25N3O3 B1448774 tert-butyl 4-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine-1-carboxylate CAS No. 2044871-12-5

tert-butyl 4-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine-1-carboxylate

Cat. No.: B1448774
CAS No.: 2044871-12-5
M. Wt: 307.39 g/mol
InChI Key: CMQSVZQHMOJSHC-UHFFFAOYSA-N
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Description

Tert-butyl 4-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine-1-carboxylate: is a chemical compound with a complex structure that includes a pyrano[4,3-c]pyrazol moiety and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine-1-carboxylate typically involves multiple steps, starting with the formation of the pyrano[4,3-c]pyrazol core. This can be achieved through a cyclization reaction involving appropriate precursors such as pyrano[4,3-c]pyrazol derivatives and piperidine derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis processes, including the use of reactors and purification systems to ensure high yield and purity. The process would be optimized to minimize waste and maximize efficiency, adhering to environmental and safety regulations.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the piperidine ring to its corresponding N-oxide.

  • Reduction: : Reducing functional groups within the molecule.

  • Substitution: : Replacing hydrogen atoms or other substituents on the pyrano[4,3-c]pyrazol ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include:

  • N-oxides: : Resulting from the oxidation of the piperidine ring.

  • Reduced derivatives: : Resulting from the reduction of functional groups.

  • Substituted derivatives: : Resulting from substitution reactions on the pyrano[4,3-c]pyrazol ring.

Scientific Research Applications

Tert-butyl 4-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine-1-carboxylate: has several scientific research applications, including:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Studied for its potential biological activity, including its effects on enzymes and receptors.

  • Medicine: : Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which tert-butyl 4-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the observed biological and therapeutic effects.

Comparison with Similar Compounds

Tert-butyl 4-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine-1-carboxylate: can be compared with other similar compounds, such as:

  • Tert-butyl 3-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-1-yl}piperidine-1-carboxylate

  • Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

This compound .

Properties

IUPAC Name

tert-butyl 4-(1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3/c1-16(2,3)22-15(20)19-7-4-11(5-8-19)14-12-10-21-9-6-13(12)17-18-14/h11H,4-10H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQSVZQHMOJSHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NNC3=C2COCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl 4-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine-1-carboxylate
Reactant of Route 2
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tert-butyl 4-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine-1-carboxylate
Reactant of Route 3
tert-butyl 4-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine-1-carboxylate
Reactant of Route 4
tert-butyl 4-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine-1-carboxylate
Reactant of Route 5
tert-butyl 4-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-butyl 4-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine-1-carboxylate

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